N-methylquinolin-8-amine
Overview
Description
N-methylquinolin-8-amine is an organic compound with the molecular formula C10H10N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
N-Methylquinolin-8-amine, a derivative of quinoline, has been found to have significant biological activity. Quinoline is an important pharmacophoric moiety, and its derivatives have been screened against various cell lines . The primary target of this compound is the PI3K/AKT/mTOR pathway proteins , which play a crucial role in multiple cancers .
Mode of Action
The compound interacts with its targets, primarily the PI3K/AKT/mTOR pathway proteins, through a process known as molecular docking . This interaction results in changes in the protein’s function, which can lead to the inhibition of cancer cell proliferation .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is a key signaling pathway that plays a role in multiple cancers by regulating apoptosis and cell proliferation . This compound’s interaction with this pathway can lead to the inhibition of these processes, thereby affecting the growth and survival of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cancer cell proliferation. For instance, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has been found to be active against a non-small cell lung cancer cell line, A549, with an inhibition concentration value of (IC50) 29.4 μM .
Biochemical Analysis
Biochemical Properties
N-methylquinolin-8-amine has been found to exhibit potent in vitro antimalarial activity . It interacts with various enzymes and proteins involved in the life cycle of the Plasmodium species, the causative agent of malaria . The nature of these interactions is complex and involves multiple biochemical reactions.
Cellular Effects
The effects of this compound on cells are primarily related to its antimalarial activity. It influences cell function by disrupting the normal life cycle of the Plasmodium species within the host cells . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These actions disrupt the normal functioning of the Plasmodium species at the molecular level, leading to its antimalarial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At certain threshold levels, it exhibits potent antimalarial effects. At high doses, there may be toxic or adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways related to the life cycle of the Plasmodium species . This includes interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that facilitates its antimalarial effects . This includes interactions with transporters or binding proteins and effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and involve various compartments or organelles within the cell . This could include targeting signals or post-translational modifications that direct it to specific locations.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylquinolin-8-amine can be synthesized through several methods. One common approach involves the N-alkylation of quinolin-8-amine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-methylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: It can participate in substitution reactions, such as halogenation at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like trihaloisocyanuric acid under mild conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
N-methylquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential as an antimicrobial and antimalarial agent.
Industry: It is used in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of N-methylquinolin-8-amine.
Quinolin-8-amine: The non-methylated analog.
8-Hydroxyquinoline: Another derivative with hydroxyl substitution.
Uniqueness
This compound is unique due to its specific methyl substitution at the nitrogen atom, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .
Properties
IUPAC Name |
N-methylquinolin-8-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h2-7,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDZAZXIBALFGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312819 | |
Record name | N-Methyl-8-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701312819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14148-44-8 | |
Record name | N-Methyl-8-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14148-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-8-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701312819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.